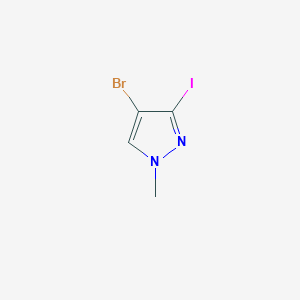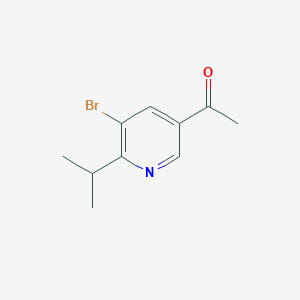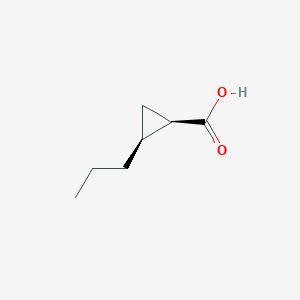
4-Brom-3-iod-1-methyl-1H-pyrazol
Übersicht
Beschreibung
“4-bromo-3-iodo-1-methyl-1H-pyrazole” is a specific type of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazoles are known for their wide range of chemical and biological properties, making them valuable in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “4-bromo-3-iodo-1-methyl-1H-pyrazole” would consist of a five-membered ring with two nitrogen atoms and three carbon atoms, with bromine and iodine substituents at the 4 and 3 positions, respectively, and a methyl group at the 1 position .Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolderivaten
Pyrazolderivate sind aufgrund ihrer vielfältigen biologischen Aktivitäten von großem Interesse im Bereich der pharmazeutischen Chemie . Die Synthese von Pyrazolderivaten beinhaltet verschiedene Methoden, einschließlich der Verwendung von Übergangsmetallkatalysatoren, Photoredoxreaktionen, Eintopf-Mehrkomponentenprozessen, neuartigen Reaktanten und innovativen Reaktionstypen .
Medizinische Chemie
Pyrazole haben eine breite Palette an Anwendungen in der medizinischen Chemie und der Wirkstoffforschung . Sie wurden nachgewiesen, dass sie antituberkulose, antimikrobielle, antifungale, entzündungshemmende, krebshemmende und antidiabetische Aktivitäten aufweisen .
Agrochemie
Im Bereich der Agrochemie werden Pyrazole aufgrund ihrer bioaktiven Eigenschaften eingesetzt . Sie können bei der Entwicklung neuer Pestizide und Herbizide verwendet werden.
Koordinationschemie
Pyrazole werden auch in der Koordinationschemie verwendet . Sie können als Liganden wirken und sich mit Metallionen koordinieren, um Komplexe zu bilden.
Organometallische Chemie
In der organometallischen Chemie können Pyrazole bei der Synthese von organometallischen Verbindungen verwendet werden . Diese Verbindungen finden Anwendung in der Katalyse und Materialwissenschaft.
Synthese von 1,4’-Bipyrazolen
4-Brompyrazol, ein Derivat von Pyrazol, kann als Ausgangsmaterial bei der Synthese von 1,4’-Bipyrazolen verwendet werden . Diese Verbindungen haben potenzielle Anwendungen bei der Entwicklung neuer Materialien und im Bereich der Optoelektronik.
Synthese von bioaktiven Verbindungen
4-Brompyrazol wird auch bei der Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen, einschließlich Inhibitoren, verwendet . Diese Verbindungen können in der Wirkstoffforschung und -entwicklung eingesetzt werden.
Herstellung von festen hexakoordinierten Komplexen
4-Brompyrazol kann zur Herstellung von festen hexakoordinierten Komplexen durch Reaktion mit Dimethyl- und Divinyl-Zinnchlorid verwendet werden . Diese Komplexe haben potenzielle Anwendungen in der Materialwissenschaft und Katalyse.
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives, which include 4-bromo-3-iodo-1-methyl-1h-pyrazole, have a broad range of chemical and biological properties . They are used as pharmaceutical intermediates and have been found to interact with various biological targets, such as the A1 adenosine receptor .
Mode of Action
It is known that pyrazole derivatives can inhibit oxidative phosphorylation . The compound’s interaction with its targets could lead to changes in the biochemical pathways within the cell, affecting the cell’s function and potentially leading to therapeutic effects.
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways . For example, they can inhibit oxidative phosphorylation , which is a critical process in cellular respiration and energy production.
Pharmacokinetics
It is known that pyrazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.
Result of Action
It is known that pyrazole derivatives can have a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-3-iodo-1-methyl-1H-pyrazole. For example, the compound’s solubility in water and other polar solvents could affect its distribution within the body and its interaction with its targets. Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
4-bromo-3-iodo-1-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to act as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohol . Additionally, 4-bromo-3-iodo-1-methyl-1H-pyrazole can form hydrogen bonds with biomolecules, facilitating its interaction with various proteins and enzymes . These interactions are crucial for understanding the compound’s role in modulating biochemical pathways.
Cellular Effects
The effects of 4-bromo-3-iodo-1-methyl-1H-pyrazole on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways by interacting with key proteins involved in these processes . Furthermore, 4-bromo-3-iodo-1-methyl-1H-pyrazole has been shown to affect gene expression by binding to specific transcription factors, thereby altering the transcriptional activity of target genes . These cellular effects highlight the compound’s potential as a tool for studying cellular functions and mechanisms.
Molecular Mechanism
At the molecular level, 4-bromo-3-iodo-1-methyl-1H-pyrazole exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity. For example, by binding to the active site of liver alcohol dehydrogenase, 4-bromo-3-iodo-1-methyl-1H-pyrazole prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity . Additionally, this compound can interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-3-iodo-1-methyl-1H-pyrazole can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 4-bromo-3-iodo-1-methyl-1H-pyrazole remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-bromo-3-iodo-1-methyl-1H-pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 4-bromo-3-iodo-1-methyl-1H-pyrazole can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are essential for determining the appropriate concentrations for experimental use and understanding the compound’s safety profile.
Metabolic Pathways
4-bromo-3-iodo-1-methyl-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes such as liver alcohol dehydrogenase, influencing the metabolism of alcohol and other substrates . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways
Transport and Distribution
The transport and distribution of 4-bromo-3-iodo-1-methyl-1H-pyrazole within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its entry into cells . Once inside, 4-bromo-3-iodo-1-methyl-1H-pyrazole can bind to various proteins, affecting its localization and accumulation within different cellular compartments . These transport and distribution properties are crucial for understanding the compound’s cellular effects and optimizing its use in research.
Subcellular Localization
The subcellular localization of 4-bromo-3-iodo-1-methyl-1H-pyrazole is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals present in its structure . Additionally, post-translational modifications can influence the localization and activity of 4-bromo-3-iodo-1-methyl-1H-pyrazole within cells . Understanding these subcellular localization mechanisms is essential for elucidating the compound’s role in cellular processes.
Eigenschaften
IUPAC Name |
4-bromo-3-iodo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrIN2/c1-8-2-3(5)4(6)7-8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBPHHQPCLNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1504936-04-2 | |
| Record name | 4-bromo-3-iodo-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)

![2-[2-(Propan-2-yloxy)ethyl]oxirane](/img/structure/B1450333.png)

![3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B1450337.png)
![2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride](/img/structure/B1450338.png)
![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)

![1,4,5,6,7,8-Hexahydro-4,7-epiminocyclohepta[c]pyrazole hydrochloride](/img/structure/B1450342.png)
![[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate](/img/structure/B1450343.png)


![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)
